molecular formula C15H15N3O B2898520 N-benzyl-6-methoxy-1H-benzimidazol-2-amine CAS No. 233605-86-2

N-benzyl-6-methoxy-1H-benzimidazol-2-amine

Cat. No.: B2898520
CAS No.: 233605-86-2
M. Wt: 253.305
InChI Key: FCZYEMULQHPPMD-UHFFFAOYSA-N
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Description

N-benzyl-6-methoxy-1H-benzimidazol-2-amine is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties

Preparation Methods

The synthesis of N-benzyl-6-methoxy-1H-benzimidazol-2-amine typically involves the condensation of 1,2-phenylenediamine with benzaldehyde derivatives under acidic conditions. One common method includes the use of glacial acetic acid as a catalyst and ethanol as a solvent, with the reaction mixture being refluxed for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-benzyl-6-methoxy-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-6-methoxy-1H-benzimidazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

N-benzyl-6-methoxy-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives such as:

    2-aminobenzimidazole: Known for its antimicrobial properties.

    5,6-dimethylbenzimidazole: An integral part of vitamin B12.

    Thiabendazole: Used as an anthelmintic agent.

Biological Activity

N-benzyl-6-methoxy-1H-benzimidazol-2-amine is a compound that belongs to the benzimidazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazoles are a class of compounds known for their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The structural modifications on the benzimidazole nucleus can significantly enhance its biological properties. For instance, the introduction of various substituents can affect the compound's lipophilicity, which is crucial for membrane permeability and overall bioactivity .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may inhibit various enzymes or receptors, leading to significant biological effects such as:

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent against various pathogens, including bacteria and fungi .
  • Anticancer Activity : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
  • Anti-inflammatory Effects : Some derivatives exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and E. coli with MIC values < 10 µg/mL.
AnticancerInduces apoptosis in MDA-MB-231 breast cancer cell line with IC50 = 16.38 µM.
Anti-inflammatorySelective COX-2 inhibition with significant potency.
AntifungalModerate activity against Candida albicans with MIC = 64 µg/mL.

Case Study 1: Anticancer Properties

In a study evaluating the antiproliferative effects of benzimidazole derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The compound's ability to induce apoptosis was linked to its influence on mitochondrial pathways and subsequent caspase activation. This highlights its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various benzimidazole derivatives, including this compound. The compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating bacterial infections .

Properties

IUPAC Name

N-benzyl-6-methoxy-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-7-8-13-14(9-12)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZYEMULQHPPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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